2,4-Dichloro-6-phenyl-1,3,5-triazine

Catalog No.
S702555
CAS No.
1700-02-3
M.F
C9H5Cl2N3
M. Wt
226.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-phenyl-1,3,5-triazine

CAS Number

1700-02-3

Product Name

2,4-Dichloro-6-phenyl-1,3,5-triazine

IUPAC Name

2,4-dichloro-6-phenyl-1,3,5-triazine

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

InChI

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H

InChI Key

AMEVJOWOWQPPJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl

Synthesis of Polyguanamines

DPT serves as a key building block for the synthesis of polyguanamines, which are a class of nitrogen-rich polymers with diverse properties. These polymers have been investigated for various applications, including:

  • Flame retardants: DPT-based polyguanamines exhibit excellent flame retardancy due to their high nitrogen content and ability to form char when exposed to heat [].
  • Adhesives: Polyguanamines derived from DPT show promising potential as adhesives due to their strong bonding ability and good thermal stability.
  • Biomaterials: Research suggests that DPT-based polyguanamines can be tailored for biomedical applications, such as drug delivery and tissue engineering, due to their biocompatibility and unique properties.

Other Potential Applications

DPT is also being explored for its potential in other areas of scientific research, including:

  • Organic photovoltaics: Studies suggest that DPT derivatives could be used as electron acceptors in organic photovoltaic devices, which are devices that convert sunlight into electricity.
  • Antimicrobial activity: Preliminary research indicates that DPT might possess antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand its efficacy and potential mechanisms.

2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C9_9H5_5Cl2_2N3_3 and a molecular weight of 226.06 g/mol. It appears as a white to orange or green powder and has a melting point ranging from 119°C to 123°C. The compound is primarily utilized as an intermediate in the synthesis of various organic materials, particularly in the production of organic light-emitting diodes (OLEDs) and ultraviolet absorbers .

2,4-Dichloro-6-phenyl-1,3,5-triazine can undergo several chemical transformations. Notably, it can react with nucleophiles due to the presence of chlorine atoms, which are good leaving groups. For instance, when treated with amines, it can yield substituted triazines. The compound's reactivity is primarily attributed to its heterocyclic structure, which allows for electrophilic aromatic substitution reactions .

The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine can be achieved through the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide as a solvent. The reaction typically occurs at elevated temperatures (around 60°C) for several hours. The product is then isolated by filtration and recrystallization from suitable solvents like benzene .

General Reaction Scheme

text
2,4-Dihydroxy-6-phenyl-1,3,5-triazine + Thionyl Chloride → 2,4-Dichloro-6-phenyl-1,3,5-triazine + By-products

2,4-Dichloro-6-phenyl-1,3,5-triazine is utilized in various applications:

  • Organic Light Emitting Diodes: It serves as an intermediate in synthesizing bipolar host materials for phosphorescent OLEDs.
  • Ultraviolet Absorbers: The compound is employed in formulations designed to protect materials from UV degradation.
  • Agrochemical Intermediates: It is used in the synthesis of herbicides and fungicides .

While specific interaction studies focusing on 2,4-Dichloro-6-phenyl-1,3,5-triazine are scarce, its interactions with nucleophiles suggest potential pathways for further research into its reactivity and applications in medicinal chemistry. Understanding its interactions could lead to the development of more effective derivatives with enhanced biological activity .

Several compounds share structural similarities with 2,4-Dichloro-6-phenyl-1,3,5-triazine. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
2-Chloro-6-phenylpyrimidin-4-amine54994-35-30.70Contains a pyrimidine ring instead of triazine
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine1443049-86-20.71Substituted biphenyl groups enhance stability
4-(2-Hydrazino-2-oxoethyl)-4-methylmorpholine87657-3N/AA pharmaceutical intermediate not directly related but shows diverse applications
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine1443049-83-90.70Similar triazine structure with different substitution patterns

These compounds illustrate the diversity within the triazine family and their varied applications across different fields such as agrochemicals and pharmaceuticals.

XLogP3

4

UNII

N15020UDY0

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1700-02-3

Wikipedia

2,4-dichloro-6-phenyl-S-triazine

Dates

Last modified: 08-15-2023

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